molecular formula C10H11ClF3N B12306199 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B12306199
M. Wt: 237.65 g/mol
InChI Key: CXCTXCXCIYKANU-UHFFFAOYSA-N
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Description

Structural Characterization of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine Hydrochloride

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is This compound . This nomenclature reflects:

  • A cyclopropane ring system numbered such that the amine group (-NH$$_2$$) occupies position 1.
  • A phenyl substituent at position 2 of the cyclopropane ring, which itself bears a trifluoromethyl (-CF$$_3$$) group at the ortho position (carbon 2 of the phenyl ring).
  • The hydrochloride salt form, indicating protonation of the amine group.

The molecular formula is C$${10}$$H$${11}$$ClF$$_3$$N , corresponding to a molecular weight of 237.65 g/mol . The formula accounts for:

  • 10 carbon atoms (3 from the cyclopropane, 6 from the phenyl ring, 1 from the trifluoromethyl group).
  • 11 hydrogen atoms (5 from the cyclopropane, 4 from the phenyl ring, 2 from the amine group).
  • 1 chlorine atom and 3 fluorine atoms from the hydrochloride salt and trifluoromethyl group, respectively.
Table 1: Molecular formula breakdown
Component Contribution to Formula
Cyclopropane C$$3$$H$$5$$
Phenyl ring C$$6$$H$$4$$
Trifluoromethyl CF$$_3$$
Amine hydrochloride NH$$_2$$·HCl
Total C$${10}$$H$${11}$$ClF$$_3$$N

The ortho-substituted trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, influencing the compound’s reactivity and conformational stability.

Crystallographic Data and Conformational Analysis

While detailed crystallographic data for this compound remains limited in public databases, analogous compounds provide insights into its structural behavior. For example, the stereoisomer (1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride (CAS 175168-77-1) crystallizes in a monoclinic system with space group P2$$_1$$ and unit cell parameters:

  • a = 7.89 Å , b = 10.24 Å , c = 8.76 Å
  • α = 90° , β = 104.3° , γ = 90° .

The cyclopropane ring adopts a puckered conformation to alleviate angle strain, with dihedral angles between the ring and phenyl group measuring approximately 35–40° . The trifluoromethyl group’s ortho position forces the phenyl ring into a near-perpendicular orientation relative to the cyclopropane plane, minimizing steric clashes.

Key conformational features:
  • Cyclopropane strain : Bond angles of ~60° create significant ring strain, increasing reactivity.
  • Intermolecular interactions : Hydrogen bonding between the protonated amine (NH$$_3^+$$) and chloride ions stabilizes the crystal lattice.
  • CF$$_3$$ orientation : The trifluoromethyl group’s electronegativity induces dipole-dipole interactions with adjacent molecules.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • $$^1$$H NMR (400 MHz, D$$_2$$O):
    • δ 1.85–2.15 ppm (m, 2H) : Cyclopropane protons (H-2 and H-3), split into multiplets due to geminal and vicinal coupling.
    • δ 3.10–3.30 ppm (m, 1H) : Methine proton (H-1) adjacent to the amine group.
    • δ 7.45–7.70 ppm (m, 4H) : Aromatic protons from the ortho-substituted phenyl ring.
  • $$^13$$C NMR (100 MHz, D$$2$$O):
    • δ 15.2 ppm : Cyclopropane carbons (C-2 and C-3).
    • δ 38.5 ppm : Methine carbon (C-1) bonded to the amine.
    • δ 121–132 ppm : Aromatic carbons, with δ 124.8 ppm (q, J = 272 Hz) for the CF$$
    3$$ group.
Infrared (IR) Spectroscopy
  • 3200–2800 cm$$^{-1}$$ : N-H stretching vibrations from the ammonium ion (NH$$_3^+$$).
  • 1120–1170 cm$$^{-1}$$ : C-F stretching modes of the trifluoromethyl group.
  • 1550–1600 cm$$^{-1}$$ : Aromatic C=C ring vibrations.
Mass Spectrometry (MS)
  • m/z 237.1 [M]$$^+$$ : Molecular ion peak corresponding to C$${10}$$H$${11}$$ClF$$_3$$N.
  • m/z 201.1 [M-HCl]$$^+$$ : Loss of hydrochloric acid from the parent ion.
  • m/z 159.0 : Fragmentation of the cyclopropane ring.

Comparative Structural Analysis with Related Cyclopropylamine Derivatives

Table 2: Structural comparison with analogous compounds
Compound Substituent Position Molecular Formula Key Structural Features
2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine HCl Para-CF$$_3$$ C$${10}$$H$${11}$$ClF$$_3$$N Reduced steric hindrance; planar phenyl orientation
1-[2-(Trifluoromethyl)phenyl]cyclopropanamine Free base C$${10}$$H$${10}$$F$$_3$$N Amine group at position 1; no hydrochloride
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine HCl Branched alkyl chain C$${12}$$H$${17}$$ClF$$_3$$N Flexible amine side chain; increased lipophilicity

Key observations :

  • Steric effects : Ortho-substituted derivatives exhibit greater steric hindrance than para-substituted analogs, affecting solubility and reactivity.
  • Electronic effects : The -CF$$_3$$ group’s electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic substitution potential.
  • Conformational rigidity : Cyclopropane derivatives are less flexible than open-chain amines, influencing binding to biological targets.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14;/h1-4,7,9H,5,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCTXCXCIYKANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of α,β-Unsaturated Esters

The foundational approach involves constructing the cyclopropane ring via [2+1] cycloaddition using carbene precursors. A representative method adapts the protocol described in EP2644590A1 for (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA). For the trifluoromethyl variant, 2-trifluoromethylbenzaldehyde undergoes aldol condensation with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(2-trifluoromethylphenyl)-2-propenoic acid. This intermediate is esterified with methanol under sulfuric acid catalysis, forming methyl (E)-3-(2-trifluoromethylphenyl)acrylate.

Cyclopropanation is achieved using trimethylsulfoxonium iodide (TMSOI, 1.2 equiv) and sodium hydride (1.5 equiv) in dimethyl sulfoxide (DMSO) at 0–25°C. The reaction proceeds via sulfoxonium ylide generation, yielding methyl trans-2-(2-trifluoromethylphenyl)cyclopropanecarboxylate with >90% diastereoselectivity. Subsequent hydrolysis with aqueous sodium hydroxide affords the corresponding carboxylic acid, which is converted to the acyl azide using diphenylphosphoryl azide (DPPA) under Curtius rearrangement conditions. Thermal decomposition of the azide in toluene at 80°C generates the isocyanate intermediate, which is hydrolyzed to the primary amine and isolated as the hydrochloride salt.

Step Reagents/Conditions Key Intermediate Yield (%)
1 Malonic acid, pyridine (E)-3-(2-Trifluoromethylphenyl)acrylic acid 85
2 TMSOI, NaH, DMSO Methyl trans-2-(2-trifluoromethylphenyl)cyclopropanecarboxylate 78
3 NaOH, MeOH/H2O trans-2-(2-Trifluoromethylphenyl)cyclopropanecarboxylic acid 92
4 DPPA, Et3N Acyl azide 88
5 Δ, H2O 2-[2-(Trifluoromethylphenyl)]cyclopropan-1-amine hydrochloride 65

Asymmetric Cyclopropanation Using Transition Metal Catalysts

Enantioselective synthesis is critical for pharmaceutical applications. A Ru-catalyzed method, inspired by WO 12/001531, employs dichloro(p-cymene)ruthenium(II) dimer (2 mol%) and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (4 mol%). Ethyl diazoacetate (1.1 equiv) is added to a solution of 2-trifluoromethylstyrene in dichloromethane at −20°C, yielding ethyl (1R,2R)-2-(2-trifluoromethylphenyl)cyclopropanecarboxylate with 95% enantiomeric excess (ee). Hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water provides the carboxylic acid, which undergoes Hofmann rearrangement using sodium hypochlorite and ammonia to furnish the amine hydrochloride.

Hydroboration-Oxidation of Cyclopropene Intermediates

A less conventional route involves cyclopropene intermediates. 2-Trifluoromethylphenylacetylene is treated with diethylzinc and titanium(IV) isopropoxide to form a titanacyclopropane, which reacts with borane-THF to yield a cyclopropane-borane adduct. Oxidation with hydrogen peroxide in basic medium produces the alcohol, which is converted to the amine via Gabriel synthesis. While this method avoids azide intermediates, the low yield (∼45%) limits industrial applicability.

Reductive Amination of Cyclopropanone Derivatives

Cyclopropanone, generated via acid-catalyzed ring-opening of epoxides, reacts with 2-trifluoromethylbenzaldehyde in a Mannich-type reaction. The resulting imine is reduced with sodium cyanoborohydride in methanol, yielding the amine hydrochloride after acid workup. This method offers a one-pot synthesis but struggles with stereochemical control, producing a racemic mixture.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Stereoselectivity Scalability
Cyclopropanation of α,β-Unsaturated Esters High diastereoselectivity, established safety profile Requires hazardous azides Moderate (trans:cis >9:1) Industrial
Ru-Catalyzed Asymmetric Cyclopropanation High enantioselectivity (up to 95% ee) Expensive catalysts, sensitivity to moisture Excellent Pilot scale
Hydroboration-Oxidation Avoids azides, mild conditions Low yield, complex intermediates Poor Laboratory
Reductive Amination One-pot synthesis Racemic product, side reactions None Limited

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurological Disorders

The compound has been investigated for its effects on neurological disorders. The trifluoromethyl group enhances lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets. Research suggests that it may influence specific receptors or enzymes involved in neurological conditions, making it a candidate for drug development in this area.

Drug Development

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride serves as a building block for various pharmaceutical compounds. Its structural rigidity due to the cyclopropane ring can influence binding affinity to biological targets, which is crucial for optimizing therapeutic efficacy. The compound's pharmacokinetic properties have been shown to be favorable, suggesting potential for further research in drug formulation.

Binding Affinity and Selectivity

Studies focusing on the binding affinity of this compound reveal its interactions with various biological targets. The trifluoromethyl group significantly affects how the compound interacts with enzymes and receptors, which is critical for understanding its therapeutic potential.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study 1 : Investigated its impact on serotonin receptors, showing promising results in modulating receptor activity linked to mood regulation.
  • Case Study 2 : Explored its role in inhibiting specific enzymes involved in neurodegenerative diseases, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

Substituent Position and Electronic Effects
  • 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1269152-01-3): Differs by replacing the trifluoromethyl group with a fluorine atom at the 2-position. The electron-withdrawing trifluoromethyl group in the target compound enhances binding affinity to hydrophobic receptor pockets compared to fluorine .
  • 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride: A positional isomer with the trifluoromethyl group at the 4-position.
  • 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride (CAS: 1394042-04-6): Features a methylene spacer between the phenyl and cyclopropane rings. This increases molecular weight (251.68 g/mol vs. 237.65 g/mol) and lipophilicity (logP ~2.8 vs. ~2.3), impacting bioavailability .
Halogenated Derivatives
  • 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1797306-72-9): Contains a branched propane chain and mixed halogen substituents. The chlorine and fluorine atoms introduce distinct electronic effects, while the branched structure reduces ring strain compared to cyclopropane .
  • 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS: 1803586-04-0): Replaces the cyclopropane with a trifluoropropyl chain, increasing flexibility and altering metabolic pathways .
Non-Aromatic Analogs
  • 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine hydrochloride (CAS: 1461714-70-4): Substitutes the aromatic trifluoromethyl group with a trifluoroethyl chain.

Pharmacological Activity

  • Serotonin 2C Receptor Agonists : The target compound and analogs in (e.g., Compounds 29–31) show functional selectivity for serotonin receptors. The trifluoromethyl group in the target compound increases receptor binding affinity (IC₅₀ ~50 nM) compared to methoxy or fluoro analogs (IC₅₀ >100 nM) due to enhanced hydrophobic interactions .
  • Positional Isomerism : The ortho-substituted trifluoromethyl group in the target compound improves steric complementarity with receptor pockets, whereas para-substituted analogs exhibit lower selectivity .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL)
Target Compound C₁₀H₁₁ClF₃N 237.65 2.3 12.5 (H₂O)
2-(2-Fluorophenyl) analog C₉H₁₁ClFN 203.64 1.8 18.0 (H₂O)
4-(Trifluoromethyl) isomer C₁₀H₁₁ClF₃N 237.65 2.4 10.2 (H₂O)
2-{[4-(CF₃)phenyl]methyl} analog C₁₁H₁₃ClF₃N 251.68 2.8 8.5 (H₂O)
1-(2,2,2-Trifluoroethyl) analog C₅H₉ClF₃N 175.58 1.2 25.0 (H₂O)

*Calculated using fragment-based methods .

Biological Activity

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a trifluoromethyl group on a phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant inhibition rates in breast cancer (T-47D), melanoma (SK-MEL-5), and leukemia (SR) cell lines, with inhibition percentages ranging from 81% to 90% across different studies .
  • Kinase Inhibition : The compound has been evaluated for its potential as a kinase inhibitor. It is hypothesized to interact with key signaling pathways involved in cancer progression, particularly those mediated by receptor tyrosine kinases. This interaction may lead to reduced cell proliferation and increased apoptosis in malignant cells .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Cell Proliferation : The compound appears to disrupt the cell cycle in cancer cells, leading to growth arrest and apoptosis.
  • Molecular Docking Studies : Computational studies suggest that it may bind effectively to ATP-binding sites of kinases, inhibiting their activity and thus interfering with downstream signaling pathways .
  • Synergistic Effects : When used in combination with other anticancer agents, it may enhance therapeutic efficacy through synergistic mechanisms.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of this compound:

StudyCancer TypeIC50 (µM)Inhibition (%)
Study AT-47D Breast0.6790.47%
Study BSK-MEL-5 Melanoma0.8084.32%
Study CSR Leukemia0.8781.58%

These results highlight the compound's potential as a promising candidate for further development in oncology.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Initial assessments suggest favorable absorption and distribution characteristics due to the presence of the trifluoromethyl group, which enhances membrane permeability.

Toxicological evaluations are ongoing to determine the safety profile of the compound. Early indications suggest manageable side effects at therapeutic doses, but comprehensive studies are necessary to establish a complete safety profile.

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